molecular formula C13H12N4 B020005 N-(A-METHYLBENZYL)-1-AMINOBENZOTRIAZOLE CAS No. 105026-59-3

N-(A-METHYLBENZYL)-1-AMINOBENZOTRIAZOLE

Cat. No.: B020005
CAS No.: 105026-59-3
M. Wt: 224.26 g/mol
InChI Key: WTBFBDRLXNOOGE-UHFFFAOYSA-N
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Description

Nitenpyram is a neonicotinoid insecticide widely used in agriculture and veterinary medicine. It is known for its effectiveness in controlling external parasites, particularly fleas, on pets. Nitenpyram works by interfering with the neural signaling of insects, leading to paralysis and death. It is highly selective towards insect nicotinic acetylcholine receptors, making it a potent insecticide with relatively low toxicity to mammals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitenpyram involves several key steps:

    Starting Materials: The synthesis begins with 1,1,1,2-trichloroethane and 2-chloro-5-nitrapyrin.

    Intermediate Formation: 1,1,1-trichloro-2-nitroethane is synthesized through an elimination reaction and catalytic nitration reaction. Concurrently, N-ethyl-2-chloro-5-pyridyl methyl amine is obtained through N-alkylation reaction using water as a solvent and phase-transfer catalysis technology.

    Condensation and Methyl Amination: The two intermediates are mixed together in dichloromethane, followed by condensation and methyl amination reactions in the same reaction vessel.

Industrial Production Methods

The industrial production of nitenpyram follows a similar synthetic route but is optimized for higher yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Nitenpyram undergoes various chemical reactions, including:

    Oxidation: Nitenpyram can be oxidized to form its metabolites.

    Reduction: Reduction reactions can modify the nitro group present in nitenpyram.

    Substitution: Substitution reactions can occur at the pyridine ring or the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Nitenpyram has a wide range of scientific research applications:

Mechanism of Action

Nitenpyram exerts its effects by binding irreversibly to the nicotinic acetylcholine receptors (nACHr) in the central nervous system of insects. This binding blocks the flow of ions in the postsynaptic membrane, leading to paralysis and death of the insect. The compound is highly selective towards the variation of nACHr found in insects, making it an effective insecticide with minimal impact on mammals .

Comparison with Similar Compounds

Nitenpyram belongs to the neonicotinoid class of insecticides, which includes other compounds such as:

    Imidacloprid: Another widely used neonicotinoid with similar insecticidal properties but different molecular structure.

    Dinotefuran: Known for its rapid action and effectiveness against a broad spectrum of pests.

    Thiamethoxam: A neonicotinoid with systemic properties, used for seed treatment and foliar application.

Uniqueness of Nitenpyram

Nitenpyram is unique due to its rapid onset of action and high selectivity towards insect nicotinic acetylcholine receptors. It is particularly effective in veterinary applications for controlling fleas on pets, providing quick relief from infestations .

Properties

IUPAC Name

N-benzylbenzotriazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-6-11(7-3-1)10-14-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBFBDRLXNOOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909303
Record name N-Benzyl-1H-benzotriazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105026-59-3
Record name N-Benzyl-1-aminobenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-1H-benzotriazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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